molecular formula C18H18ClN3O2 B15277390 4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine

4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine

Cat. No.: B15277390
M. Wt: 343.8 g/mol
InChI Key: CNJLHZWWVNYGRE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an imidazole ring substituted with a chlorophenyl group and a dimethoxyphenylmethyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxyphenylacetonitrile, which is then subjected to various chemical transformations to introduce the imidazole ring and the chlorophenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness, safety, and environmental considerations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives with different substituents on the imidazole ring or phenyl groups. Examples include:

  • 4-(4-Bromophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine
  • 4-(4-Fluorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine

Uniqueness

What sets 4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine apart is its specific combination of substituents, which confer unique chemical and biological properties.

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-[(3,4-dimethoxyphenyl)methyl]imidazol-4-amine

InChI

InChI=1S/C18H18ClN3O2/c1-23-15-8-3-12(9-16(15)24-2)10-22-11-21-17(18(22)20)13-4-6-14(19)7-5-13/h3-9,11H,10,20H2,1-2H3

InChI Key

CNJLHZWWVNYGRE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=NC(=C2N)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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